Metocurine iodide is a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent. It is used as an anesthesia adjunct to induce skeletal muscle relaxation and to reduce the intensity of muscle contractions in convulsive therapy Metocurine iodide has a moderate risk of inducing histamine release and has some ganglion blocking activity. Metocurine iodide can be used most advantageously if muscle twitch response to peripheral nerve stimulation is monitored to assess degree of muscle relaxation. Metocurine Iodide is no longer available on the US market.
METOCURINE IODIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Metocurine (has active moiety).
Metubine
CAS No.: 7601-55-0
Cat. No.: VC1649285
Molecular Formula: C40H48IN2O6+
Molecular Weight: 779.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7601-55-0 |
|---|---|
| Molecular Formula | C40H48IN2O6+ |
| Molecular Weight | 779.7 g/mol |
| IUPAC Name | (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene iodide |
| Standard InChI | InChI=1S/C40H48N2O6.HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;/h9-14,21-24,31-32H,15-20H2,1-8H3;1H/q+2;/p-1/t31-,32+;/m0./s1 |
| Standard InChI Key | LFBAHJRKVCTHKA-XJEPUKKESA-M |
| Isomeric SMILES | C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
| Canonical SMILES | C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
| Melting Point | 267-270 |
Introduction
Chemical Structure and Properties
Metocurine iodide, also known by its trademark name Metubine Iodide (Lilly), is a dimethyl ether derivative of tubocurarine. It is prepared by methylation of d-tubocurarine with methyl iodide . The compound is classified as a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent with structural characteristics that determine its pharmacological profile.
Chemical Identity
Metocurine iodide has well-defined chemical characteristics that are summarized in Table 1.
Table 1: Chemical Identity of Metocurine Iodide
| Parameter | Information |
|---|---|
| CAS Registry Number | 7601-55-0 |
| Chemical Name | 6,6',7',12'-Tetramethoxy-2,2,2',2'-tetramethyltubocuraranium diiodide |
| Additional Names | (+)-O,O'-dimethylchondrocurarine diiodide; d-tubocurarine iodide dimethyl ether; dimethyl tubocurarine iodide; tubocurarine dimethyl ether iodide |
| Molecular Formula | C₄₀H₄₈I₂N₂O₆ |
| Molecular Weight | 906.63 g/mol |
| Percent Composition | C 52.99%, H 5.34%, I 27.99%, N 3.09%, O 10.59% |
Physical Properties
The physical properties of metocurine iodide influence its pharmacokinetics and pharmaceutical formulation considerations. These properties are detailed in Table 2.
Table 2: Physical Properties of Metocurine Iodide
| Property | Description |
|---|---|
| Appearance | Crystals, decomposes at 257-267°C |
| Optical Rotation | [α]D22 +148 to +158° (c = 0.25) |
| UV Absorption | Maximum at 280 nm (E1%1cm 74) |
| Solubility | Slightly soluble in water (about 300 mg/100 ml), in dilute HCl, in dilute NaOH. Very slightly soluble in alcohol; practically insoluble in benzene, chloroform, ether |
| Derivative | Trihydrate: large prisms from water, appreciably soluble in methanol |
Pharmacology and Mechanism of Action
Metocurine iodide functions as a competitive antagonist at the neuromuscular junction, blocking the action of acetylcholine at the motor end-plate of skeletal muscles. This pharmacological action classifies it as a nondepolarizing neuromuscular blocking agent.
Pharmacokinetics
The pharmacokinetic properties of metocurine iodide are important considerations for its clinical use. It has a biological half-life of 3 to 4 hours , which is relatively long compared to some other neuromuscular blocking agents. This extended half-life influences dosing strategies and the duration of clinical effect.
Clinical Applications
Metocurine iodide has been employed in various clinical scenarios, primarily in anesthesiology and critical care medicine. Its applications stem from its properties as a neuromuscular blocking agent.
Use as a Neuromuscular Blocking Agent
As a competitive nondepolarizing neuromuscular blocking agent, metocurine iodide has been used as an anesthesia adjunct to induce skeletal muscle relaxation . Its properties make it suitable for procedures requiring controlled muscle paralysis. The drug is noted to have a moderate risk of inducing histamine release and possesses some ganglion blocking activity .
For optimal effectiveness, muscle twitch response to peripheral nerve stimulation should be monitored to assess the degree of muscle relaxation when using metocurine iodide . This monitoring allows for precise titration of the drug effect according to the clinical requirements.
Applications in Hypothermia Management
Research has demonstrated the utility of metocurine iodide in managing patients experiencing post-operative hypothermia. In a significant clinical study, hypothermic patients (temperature >35.8°C) requiring mechanical ventilation after major surgery were administered 40 mg of metocurine iodide to suppress shivering during rewarming .
The results revealed that suppression of shivering by metocurine increased rewarming time significantly but decreased various physiological parameters including carbon dioxide production (VCO₂), oxygen consumption (VO₂), heart rate (HR), rate pressure product, mean arterial pressure (MAP), and the oxygen cost of rewarming . These findings suggest that in selected postoperative, hypothermic, critically ill patients, suppression of the shivering response may be indicated to decrease caloric and metabolic demands, as well as myocardial work, despite the prolonged rewarming time .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume